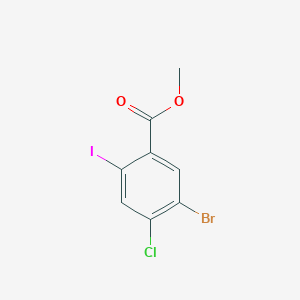

Methyl 5-bromo-4-chloro-2-iodobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

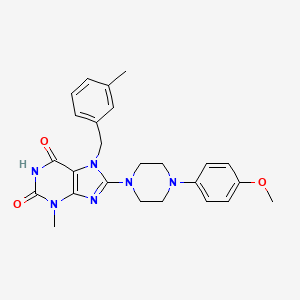

“Methyl 5-bromo-4-chloro-2-iodobenzoate” is a chemical compound with the molecular formula C8H5BrClIO2 . It has a molecular weight of 375.39 . The IUPAC name for this compound is "this compound" .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C8H5BrClIO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, chlorine, and iodine atoms on the benzene ring and the ester functional group. Physical and Chemical Properties Analysis

“this compound” is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

1. Environmental Microbiology

Alcaligenes denitrificans NTB-1, previously isolated on 4-chlorobenzoate, also utilized 4-bromo-, 4-iodo-, and 2,4-dichlorobenzoate as a sole carbon and energy source. This organism metabolized 4-bromo- and 4-iodobenzoate similarly to 4-chlorobenzoate, involving hydrolytic dehalogenation yielding 4-hydroxybenzoate (van den Tweel, Kok, & de Bont, 1987).

2. Crystallography and Molecular Structure

A study on various benzoic acid derivatives, including 4-chloro-2-iodobenzoic acid, utilized X-ray powder diffraction to determine crystal structures. This research provided insights into the nature of intermolecular interactions and electronic structure of these compounds (Pramanik, Dey, & Mukherjee, 2019).

3. Organic Chemistry

In palladium-catalysed carbonylation of 4-substituted 2-iodoaniline derivatives, compounds with various substituents were synthesized, including chloro, bromo, and iodo groups. This study highlights the potential of these compounds in organic synthesis and material science (Ács et al., 2006).

4. Synthesis of Aromatic Constituents

A study conducted on the synthesis of polysubstituted aromatic carboxylic acids, which are found in calichemicin antibiotics, included compounds such as 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid and 5-bromo-4-hydroxy-2,3-dimethoxy-6-methylbenzoic acid. This research contributes to the field of antibiotic synthesis and pharmaceutical chemistry (Laak & Scharf, 1989).

5. Thermodynamics and Calorimetry

A study evaluated the thermodynamic properties of halogenosubstituted benzoic acids, including those with chloro-, bromo-, and iodo-substituents. This research aids in understanding the energetic structure-property relationships in these compounds, crucial for material sciences and environmental assessments (Zherikova & Verevkin, 2019).

6. Catalysis and Reaction Mechanisms

Research on the copper-catalyzed cross-coupling of bromozinc difluorophosphonate with iodobenzoates highlighted the role of Zn(II) byproducts in enhancing reaction efficiency. This study is significant for understanding catalysis and reaction mechanisms in organic chemistry (Jover, 2018).

Safety and Hazards

Mecanismo De Acción

Target of Action

Methyl 5-bromo-4-chloro-2-iodobenzoate is a derivative of benzoic acid and is primarily used as an intermediate in organic synthesis and pharmaceutical chemistry

Mode of Action

As a benzoic acid derivative, it may interact with its targets through the electrophilic aromatic substitution reactions common to halogenated aromatic compounds .

Biochemical Pathways

It is used in the synthesis of various compounds, suggesting that it may play a role in multiple biochemical pathways depending on the final product .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on the specific biochemical transformations it undergoes in the body .

Result of Action

As a chemical intermediate, its primary function is likely to be transformed into other compounds rather than exerting a direct effect .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability can be affected by temperature, light, and moisture, as suggested by the storage recommendations to keep it in a dark place, sealed, and dry . The compound’s action and efficacy could also be influenced by the pH and enzymatic environment in the body.

Propiedades

IUPAC Name |

methyl 5-bromo-4-chloro-2-iodobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClIO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGLOYDQWHRROF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1I)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClIO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1528948-34-6 |

Source

|

| Record name | methyl 5-bromo-4-chloro-2-iodobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2404598.png)

![8-(Ethylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2404599.png)

![N-(4-acetylphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2404600.png)

![3-(4-methoxyphenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2404601.png)

![8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2404602.png)

![1-[(2-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2404606.png)

![2-Methoxy-4-methyl-6-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,5-triazine](/img/structure/B2404614.png)